![molecular formula C6H6N2O2 B14251963 3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine CAS No. 252962-94-0](/img/structure/B14251963.png)
3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine is a heterocyclic compound with the molecular formula C6H6N2O2. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is characterized by the formation of the oxadiazole ring through a series of condensation and cyclization steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, making it useful in the study of enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for its anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: A simpler oxadiazole compound with similar biological activities.
1,3,4-Oxadiazole: Another oxadiazole derivative with distinct chemical properties and applications.
1,2,5-Oxadiazole: Known for its unique reactivity and use in different chemical reactions.
Uniqueness: 3H-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, setting it apart from other oxadiazole derivatives.
Eigenschaften
CAS-Nummer |
252962-94-0 |
|---|---|
Molekularformel |
C6H6N2O2 |
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
3H-[1,2,4]oxadiazolo[4,3-d][1,4]oxazepine |
InChI |
InChI=1S/C6H6N2O2/c1-3-9-4-2-8-5-10-7-6(1)8/h1-4H,5H2 |
InChI-Schlüssel |
JYYFUPKKLJPENL-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C=COC=CC2=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


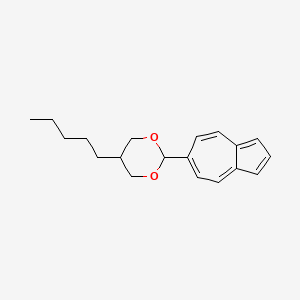

![3-Chlorotricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B14251885.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14251886.png)
![2,2,5,5,8,8,11,11,13,13,16,16-Dodecamethyl-2,5,8,11,13,16-hexasilabicyclo[10.4.2]octadeca-1(17),12(18),17-trien-6-yne](/img/structure/B14251893.png)
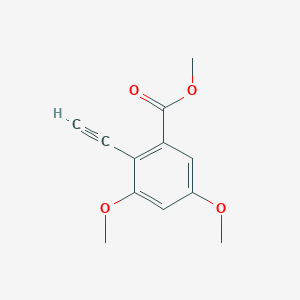
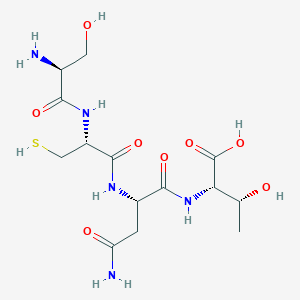
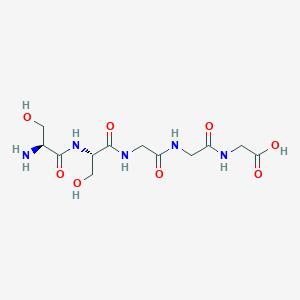
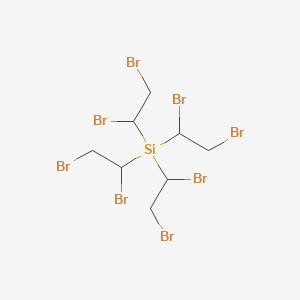
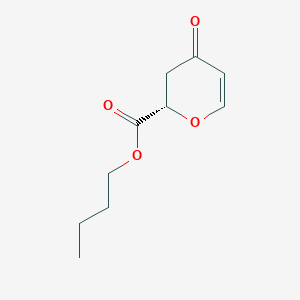
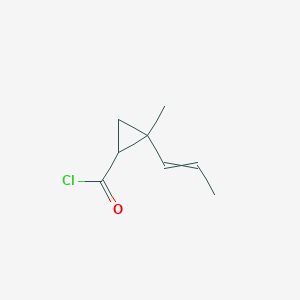
![N~9~,N~9~,N~10~,N~10~-Tetrakis[4-(diethylamino)phenyl]anthracene-9,10-diamine](/img/structure/B14251924.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-(3-pyridinyl)-](/img/structure/B14251943.png)

